molecular formula C13H18N2O B5191789 Piperazine, 1-acetyl-4-o-tolyl- CAS No. 101975-77-3

Piperazine, 1-acetyl-4-o-tolyl-

Cat. No.: B5191789
CAS No.: 101975-77-3
M. Wt: 218.29 g/mol
InChI Key: JBTQRFMTDYRGLH-UHFFFAOYSA-N
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Description

Piperazine, 1-acetyl-4-o-tolyl-, also known as 1-acetyl-4-(2-methylphenyl)piperazine, is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an acetyl group and an o-tolyl group attached to the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-acetyl-4-o-tolyl-piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For example, the catalytic hydrogenation of nitro compounds or nitriles can yield piperazine derivatives. Additionally, the ring-opening reactions of aziridines with N-nucleophiles are employed in industrial settings to produce piperazine compounds .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-acetyl-4-o-tolyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine, 1-acetyl-4-o-tolyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine, 1-acetyl-4-o-tolyl-, involves its interaction with specific molecular targets. For instance, piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasitic worms. This makes them effective anthelmintic agents . Additionally, piperazine compounds can modulate other receptors and enzymes, contributing to their diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-4-(m-tolyl)piperazine
  • 1-Acetyl-4-(p-tolyl)piperazine
  • 1-Acetyl-4-phenylpiperazine

Uniqueness

Piperazine, 1-acetyl-4-o-tolyl-, is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its isomers .

Properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-5-3-4-6-13(11)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTQRFMTDYRGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144447
Record name Piperazine, 1-acetyl-4-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101975-77-3
Record name Piperazine, 1-acetyl-4-o-tolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-acetyl-4-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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